{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13450492
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | 2-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H24N2O2/c1-10(2)13(3)8-11-4-6-14(7-5-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | HKXLRJCDRLWODJ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)CC1CCN(CC1)CC(=O)O |
| Canonical SMILES | CC(C)N(C)CC1CCN(CC1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid, reflects its structural complexity. Key features include:
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A piperidine ring substituted at the 4-position with an isopropyl-methyl-amino group.
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An acetic acid moiety linked to the piperidine nitrogen.
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A branched alkyl chain (isopropyl) and methyl group contributing to lipophilicity .
The SMILES notation (CC(C)N(C)CC1CCN(CC1)CC(=O)O) and InChIKey (HKXLRJCDRLWODJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 228.33 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated ~1.2 (calculated) |
| Solubility | Moderate in polar solvents |
The topological polar surface area (TPSA) of 43.8 Ų suggests moderate membrane permeability, while the rotatable bond count of 4 indicates structural flexibility . Its solubility profile favors polar aprotic solvents, though empirical data remain limited.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Piperidine Functionalization: Reacting piperidine with isopropyl-methyl-amine to introduce the 4-[(isopropyl-methyl-amino)-methyl] substituent.
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Acetic Acid Conjugation: Coupling the modified piperidine with bromoacetic acid or via carbodiimide-mediated amidation .
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Purification: Employing crystallization or chromatography to achieve >95% purity.
Industrial-scale production leverages continuous flow reactors to enhance yield (reported 70–85%) and reduce side reactions.
Optimization Strategies
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Temperature Control: Maintaining 60–80°C during amine alkylation minimizes byproducts.
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Catalyst Use: Palladium-based catalysts improve coupling efficiency in acetic acid attachment .
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Green Chemistry: Solvent-free conditions or ionic liquids are explored to reduce environmental impact.
Chemical Reactivity and Derivative Formation
Key Reactions
The compound’s reactivity is governed by its:
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Secondary amine: Participates in alkylation, acylation, and Schiff base formation.
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Carboxylic acid: Forms esters, amides, and salts.
Notable transformations include:
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Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester, enhancing lipophilicity .
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Amide Formation: Condensation with primary amines produces derivatives with improved bioavailability.
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Metal Complexation: Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .
Structurally Related Derivatives
| Derivative | Molecular Formula | Key Modification |
|---|---|---|
| {4-[(Acetyl-isopropyl-amino)-methyl] | C₁₃H₂₄N₂O₃ | Acetyl substitution on amine |
| {3-[(Benzyl-isopropyl-amino)-methyl] | C₁₈H₂₈N₂O₂ | Benzyl group addition |
| [4-(Isopropyl-methyl-amino)-piperidin | C₁₁H₂₂N₂O₂ | Piperidine ring simplification |
Derivatives exhibit varied biological activities, with acetylated forms showing enhanced metabolic stability.
Comparison with Structural Analogs
{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid
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Molecular Weight: 256.34 g/mol vs. 228.33 g/mol.
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Solubility: Increased hydrophilicity due to the acetyl group.
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Bioactivity: Enhanced enzyme inhibition but reduced CNS penetration.
{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid
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Aromaticity: Benzyl group enables π-π stacking with biological targets.
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Applications: Preferred in antiviral research due to enhanced protein binding.
Industrial and Research Applications
Pharmaceutical Development
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Combinatorial Libraries: Scaffold for high-throughput screening.
Material Science
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